

# A Comparative Meta-Analysis of Clinical Trials on Calcium Alpha-Ketoglutarate

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## Compound of Interest

Compound Name: Calcium oxoglurate

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Calcium alpha-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant interest in the scientific community for its potential to modulate key cellular signaling pathways related to aging and metabolism. As endogenous AKG levels decline with age, supplementation with Ca-AKG is being investigated as a therapeutic strategy to counteract age-related cellular dysfunction. This guide provides a comprehensive meta-analysis of available clinical trial data on Ca-AKG, presenting a comparative overview of its effects on various health parameters. Detailed experimental protocols and visualizations of associated signaling pathways are included to facilitate a deeper understanding for research and drug development purposes.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials investigating the effects of Calcium Alpha-Ketoglutarate (Ca-AKG) and related compounds like Ornithine Alpha-Ketoglutarate (OKG) on various health outcomes.

Table 1: Effects of Ca-AKG on Biological Age as Measured by DNA Methylation

| Study/Author                      | Intervention                 | Dosage        | Duration                       | Participant Group   | Key Findings  |
|-----------------------------------|------------------------------|---------------|--------------------------------|---|---|
| Demidenko et al. (2021)[1]<br>[2] | Ca-AKG with vitamins A and D | 1g/day Ca-AKG | 4-10 months (average 7 months) | 42 healthy individuals (40-65 years)  | Average reduction in biological age of ~8 years.<br>[2] |
| ABLE trial (ongoing)[3]<br>[4]    | Sustained-release Ca-AKG     | 1g/day        | 6 months                       | 120 healthy individuals (40-60 years) with higher biological than chronological age | Primary outcome is the decrease in DNA methylation age. |

Table 2: Effects of Alpha-Ketoglutarate Compounds on Bone and Muscle Health

| Study/Author                 | Intervention                        | Dosage        | Duration             | Participant Group                         | Key Findings  |
|------------------------------|-------------------------------------|---------------|----------------------|---|---|
| Filip et al. (2007)          | Ca-AKG                              | 6g/day        | 6 months             | 76 postmenopausal women with osteopenia   | Trend towards improvement in bone mineral density, but not statistically significant compared to calcium alone. |
| Wernerman et al. (1987)      | Ornithine Alpha-Ketoglutarate (OKG) | Not specified | Post-cholecystectomy | Post-surgery patients                     | Maintained skeletal muscle protein synthesis compared to a control group.                                       |
| Blonde-Cynober et al. (2003) | Ornithine Alpha-Ketoglutarate (OKG) | 10g/day       | 6 weeks              | 116 elderly patients with pressure ulcers | Statistically significant increase in wound healing.  |

## Experimental Protocols

### Demidenko et al. (2021): Rejuvant® Trial on Biological Age

- Study Design: A retrospective analysis of individuals self-administering a commercially available Ca-AKG supplement.

- Participants: 42 healthy individuals (14 female, 28 male) between the ages of 40 and 65.
- Intervention: 1g of Calcium Alpha-Ketoglutarate daily, formulated with Vitamin A for males and Vitamin D for females, taken for an average of 7 months.
- Methodology: Biological age was assessed using a commercially available DNA methylation test (TruAge™) on saliva samples collected before and after the supplementation period. Participants also completed a lifestyle questionnaire.
- Biomarkers Measured: DNA methylation age.

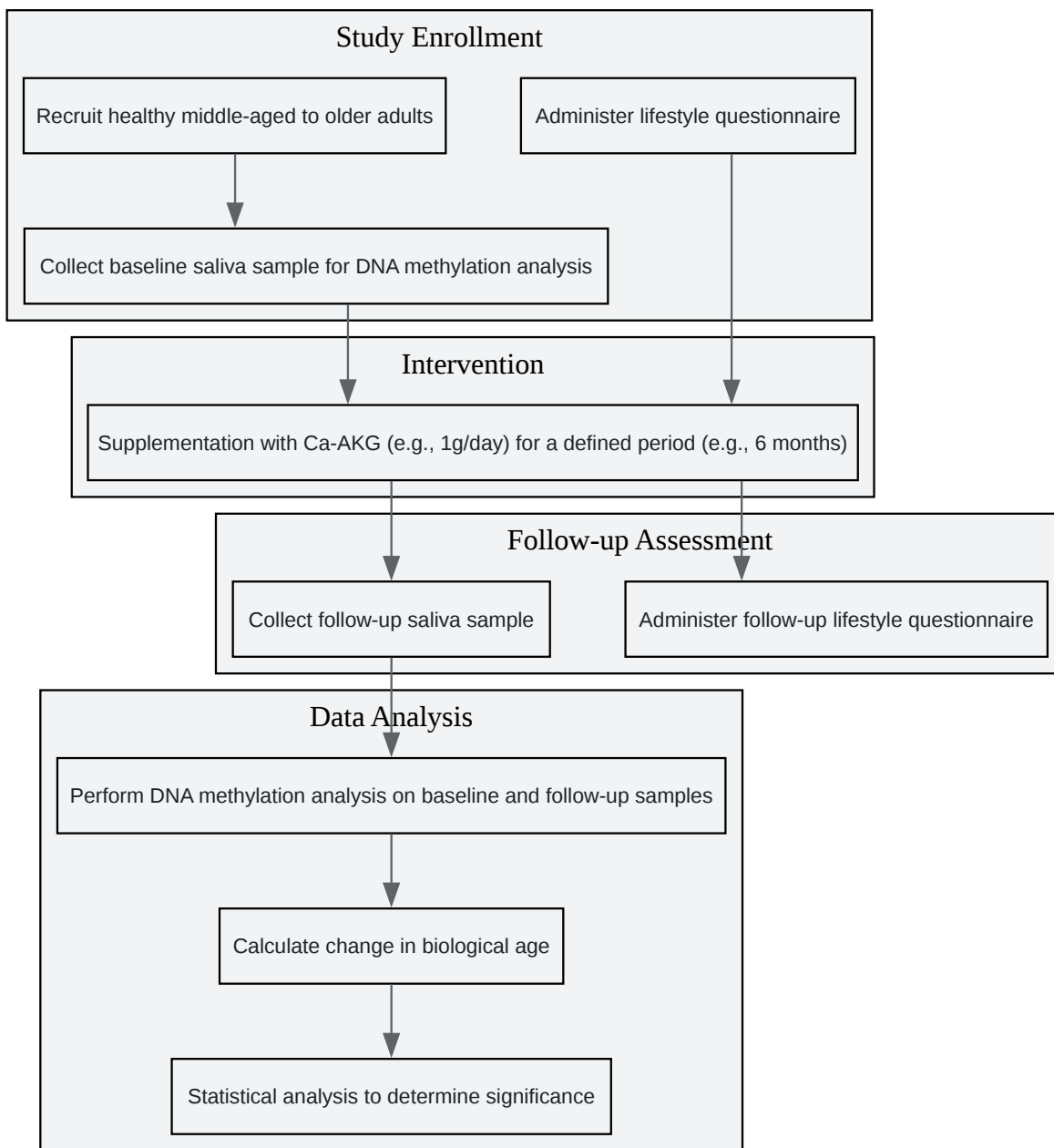
## ABLE Clinical Trial (Ongoing)

- Study Design: A single-center, randomized, double-blind, placebo-controlled trial.
- Participants: 120 healthy individuals aged 40-60 years with a DNA methylation age greater than their chronological age.
- Intervention: 1g/day of sustained-release Ca-AKG or a placebo for 6 months, with a 3-month follow-up.
- Methodology: The primary outcome is the change in DNA methylation age. Secondary outcomes include inflammatory and metabolic blood markers, muscle strength, arterial stiffness, and aerobic capacity.
- Biomarkers Measured: DNA methylation age, inflammatory markers, metabolic parameters, and various physiological functions.

## Signaling Pathways and Experimental Workflows

Alpha-ketoglutarate is a critical metabolic intermediate that influences several key signaling pathways involved in aging and cellular homeostasis.

## Experimental Workflow: Assessing Ca-AKG's Effect on Human Biological Age

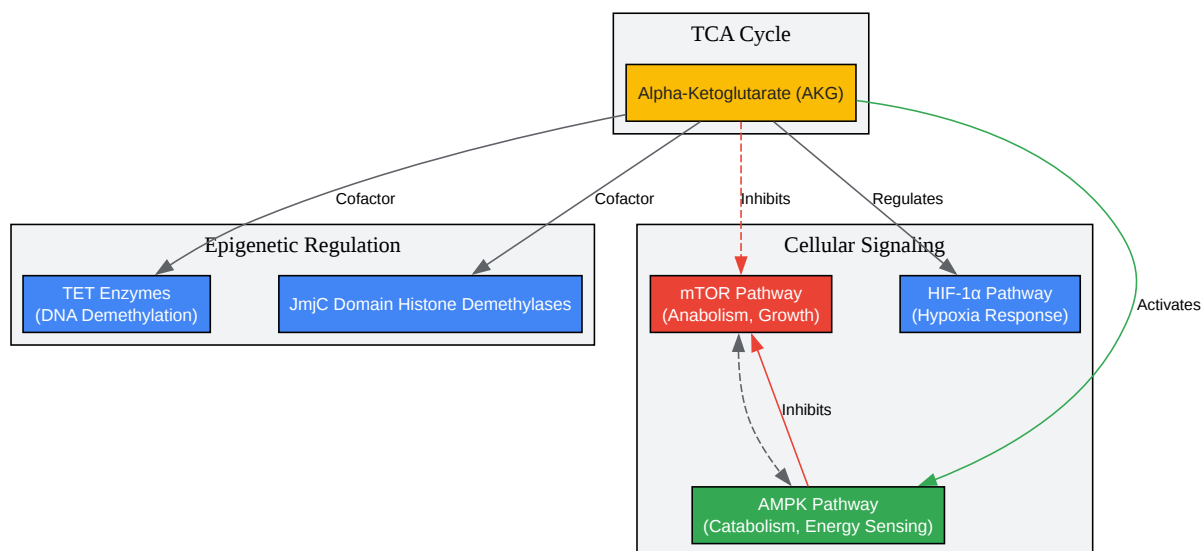


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A simplified workflow for a clinical trial investigating the effect of Ca-AKG on biological age.

## Signaling Pathways of Alpha-Ketoglutarate

Alpha-ketoglutarate is a key regulator of several interconnected signaling pathways that are central to cellular metabolism and aging.



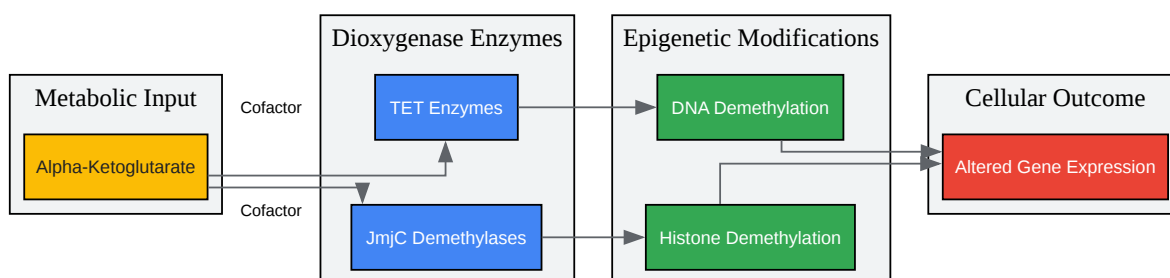
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#### Key signaling pathways modulated by Alpha-Ketoglutarate.

AKG influences epigenetic regulation by acting as a crucial cofactor for Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases, which are involved in DNA and histone demethylation, respectively. Furthermore, AKG has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and anabolism, and activate the AMPK pathway, a key sensor of cellular energy status that promotes catabolism. AKG also plays a role in the regulation of the HIF-1 $\alpha$  pathway, which is critical for the cellular response to hypoxia.

## AKG's Role in Epigenetic Regulation

The mechanism by which AKG influences epigenetic modifications is central to its potential anti-aging effects.



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The role of AKG as a cofactor in epigenetic regulation.

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